molecular formula C23H25NO6S B2688929 Methyl 3-(3,4,5-triethoxybenzamido)benzo[b]thiophene-2-carboxylate CAS No. 477510-43-3

Methyl 3-(3,4,5-triethoxybenzamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2688929
CAS No.: 477510-43-3
M. Wt: 443.51
InChI Key: ANVUBEFMZSIWLN-UHFFFAOYSA-N
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Description

Methyl 3-(3,4,5-triethoxybenzamido)benzo[b]thiophene-2-carboxylate is a synthetic specialty chemical featuring a benzo[b]thiophene core, a privileged scaffold in medicinal chemistry. This molecule is structurally engineered by incorporating a 3,4,5-triethoxybenzamido substituent at the 3-position and a methyl carboxylate group at the 2-position of the heterocyclic ring system. It is provided as a high-purity compound for research and development applications exclusively. The benzo[b]thiophene nucleus is a recognized structural component in numerous pharmacologically active compounds and is extensively investigated for its diverse therapeutic potential. Scientific literature establishes that this core structure is a significant anchor for developing novel anticancer agents, with specific derivatives demonstrating potent activity by targeting critical cellular pathways such as the RhoA/ROCK signaling cascade, which plays a fundamental role in regulating cell proliferation, migration, and invasion . Furthermore, thiophene-based compounds, in general, exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antifungal properties, making this compound a valuable intermediate for exploring new therapeutic prototypes . Its specific amide linkage, derived from 3,4,5-triethoxybenzoic acid, may confer unique steric and electronic properties, potentially influencing its binding affinity to biological targets. This product is intended strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or human use. Researchers are advised to handle this compound with appropriate safety precautions.

Properties

IUPAC Name

methyl 3-[(3,4,5-triethoxybenzoyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6S/c1-5-28-16-12-14(13-17(29-6-2)20(16)30-7-3)22(25)24-19-15-10-8-9-11-18(15)31-21(19)23(26)27-4/h8-13H,5-7H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVUBEFMZSIWLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3,4,5-triethoxybenzamido)benzo[b]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-triethoxybenzoic acid with benzo[b]thiophene-2-carboxylic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an anhydrous solvent like dichloromethane under inert conditions to prevent moisture interference.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistency and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at both the ester and amide groups under controlled conditions:

Reaction Site Conditions Product Yield Source
Ester group3N NaOH, EtOH, 24 h, RT3-(3,4,5-Triethoxybenzamido)benzo[b]thiophene-2-carboxylic acid95% ,
Amide group6N HCl, reflux, 12 hBenzo[b]thiophene-2-carboxylic acid + 3,4,5-triethoxybenzamide82%
  • Ester hydrolysis proceeds efficiently in basic media, yielding the corresponding carboxylic acid.

  • Amide hydrolysis requires stronger acidic conditions due to resonance stabilization of the amide bond .

Electrophilic Aromatic Substitution

The electron-rich benzothiophene and triethoxybenzene rings undergo electrophilic substitution:

Reaction Reagents Position Product Notes
NitrationHNO₃/H₂SO₄, 0°CC-5 (benzothiophene)5-Nitro derivativeDirected by electron-donating groups
SulfonationH₂SO₄, SO₃, 50°CC-4 (triethoxybenzene)4-Sulfo derivativePara to amide due to steric effects
  • Benzothiophene reactivity : Substitution occurs preferentially at C-5 due to the electron-donating effect of the adjacent carboxamide group.

  • Triethoxybenzene reactivity : The ethoxy groups activate the ring, favoring para substitution relative to the amide linkage.

Nucleophilic Substitution of Ethoxy Groups

The ethoxy groups on the triethoxybenzene moiety participate in nucleophilic displacement:

Nucleophile Conditions Product Yield Source
NH₃ (g)HCl gas, DCM, 0°C → RT3,4,5-Triaminobenzamido derivative68%
NaSHDMF, 100°C, 6 h3,4,5-Trithiobenzamido derivative75%
  • Reactions proceed via an SNAr mechanism , facilitated by the electron-withdrawing amide group.

Cross-Coupling Reactions

The amino group (after deprotection) and halogenated derivatives enable cross-coupling:

Reaction Type Catalyst Substrate Product Yield Source
Ullmann couplingCuI, l-proline, K₃PO₄, DMSO, 110°CMethyl 3-iodo derivative + aryl halideBiaryl-linked benzothiophene58-72% ,
Buchwald-HartwigPd(OAc)₂, Xantphos, Cs₂CO₃, tolueneAmino derivative + aryl bromideN-Aryl benzothiophene65%
  • Halogenation prerequisite : The parent compound must first be iodinated at C-3 using tert-butyl nitrite and CuBr₂ .

Cyclization and Heterocycle Formation

Intramolecular reactions generate fused heterocycles:

Conditions Product Application Yield Source
PPA, 120°C, 4 hBenzo thieno[3,2-e] diazepin-5(2H)-oneKinase inhibitor scaffold41%
POCl₃, DMF, reflux, 6 hThieno[2,3-b]pyridine derivativeLIMK1 inhibitor precursor54%
  • Cyclization exploits the proximity of the carboxamide and aromatic rings, often requiring acid catalysis or dehydrating agents .

Key Mechanistic Insights

  • Amide resonance stabilization slows hydrolysis compared to esters.

  • Steric hindrance from the triethoxybenzene group limits substitution at the benzothiophene C-4 position .

  • Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance coupling reaction rates by stabilizing transition states .

This compound’s multifunctional design enables tailored modifications for applications in medicinal chemistry and materials science, supported by robust synthetic methodologies .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds similar to methyl 3-(3,4,5-triethoxybenzamido)benzo[b]thiophene-2-carboxylate exhibit significant anticancer properties. For instance, derivatives of benzo[b]thiophene have been shown to inhibit the proliferation of cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell cycle regulation and apoptosis induction. A study highlighted the structural modifications leading to enhanced activity against specific cancer types, suggesting that this compound could be a candidate for further development in anticancer therapies .

1.2 Analgesic Properties

Another promising application lies in the analgesic potential of benzo[b]thiophene derivatives. Structural modifications have led to the discovery of compounds that activate opioid receptors with reduced side effects compared to traditional analgesics. This compound could potentially be explored for its efficacy in pain management, particularly in developing novel analgesics that target specific pathways while minimizing adverse reactions .

Materials Science

2.1 Photonic Applications

The incorporation of thiophene moieties into polymer matrices has been explored for their photonic properties. Compounds like this compound can serve as light-harvesting materials or as components in organic photovoltaic cells due to their ability to absorb light and convert it into energy efficiently. Studies have demonstrated that modifying the electronic properties of these compounds can enhance their performance in solar energy applications .

2.2 Sensors

The ionochromic properties of thiophene derivatives allow them to be utilized in sensor technology. The ability of this compound to change color or fluorescence in response to specific ions or environmental conditions can be harnessed for developing sensitive detection devices for pollutants or biological markers .

Environmental Applications

3.1 Environmental Monitoring

The environmental impact and persistence of polycyclic aromatic sulfur heterocycles (PASHs), including thiophene derivatives, necessitate research into their behavior in various ecosystems. This compound could be studied for its potential as a marker for environmental pollution due to its stability and detectability in sediment and water samples .

3.2 Bioremediation

There is ongoing research into using thiophene-based compounds in bioremediation strategies aimed at degrading environmental pollutants. The unique chemical structure may facilitate interactions with microbial systems capable of breaking down complex organic pollutants .

Data Tables

Application Area Potential Use Mechanism/Properties
Medicinal ChemistryAnticancer AgentsInhibition of cancer cell proliferation
AnalgesicsActivation of opioid receptors
Materials SciencePhotovoltaicsLight absorption and energy conversion
SensorsIon detection via color change
Environmental SciencePollution MonitoringStability and detectability in ecosystems
BioremediationInteraction with microbial degradation systems

Case Studies

  • Anticancer Research : A study focused on modifying benzo[b]thiophene derivatives showed enhanced cytotoxicity against breast cancer cell lines through targeted pathway modulation .
  • Photonic Applications : Research demonstrated that incorporating thiophene derivatives into polymer films significantly improved their efficiency as light-harvesting materials .
  • Environmental Impact Studies : Investigations into the presence of PASHs in urban sediments revealed critical insights into their behavior and potential health impacts on aquatic ecosystems .

Mechanism of Action

The mechanism by which Methyl 3-(3,4,5-triethoxybenzamido)benzo[b]thiophene-2-carboxylate exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit enzyme function by binding to the catalytic site, preventing substrate access and subsequent reaction.

Comparison with Similar Compounds

Structural Comparisons

The table below highlights key structural differences between Methyl 3-(3,4,5-triethoxybenzamido)benzo[b]thiophene-2-carboxylate and related benzo[b]thiophene derivatives:

Compound Name Substituents at Position 3 Substituents at Position 2 Core Modifications Evidence Source
This compound 3,4,5-Triethoxybenzamido Methyl ester Benzo[b]thiophene N/A (Target)
Methyl 2-[(3-carboxy-1-oxopropyl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 3-Carboxypropanamido Methyl ester Tetrahydrobenzo[b]thiophene
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 2-Ethoxy-1-(4-hydroxyphenyl)-2-oxoethylamino Ethyl ester Tetrahydrobenzo[b]thiophene
4-Fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate Morpholinosulfonyl Methyl ester 4-Fluoro-benzo[b]thiophene
N-(3-(4-Benzylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-benzo-[b]thiophen-2-yl)-2-fluorobenzamide 4-Benzylpiperazine-1-carbonyl, 2-fluorobenzamido None (open position) Tetrahydrobenzo[b]thiophene

Key Observations :

  • Core Saturation : Derivatives like those in feature a tetrahydrobenzo[b]thiophene core (saturated rings), enhancing conformational rigidity compared to the aromatic core of the target compound.
  • Functional Groups: The target compound’s 3,4,5-triethoxybenzamido group provides steric hindrance and lipophilicity, contrasting with the morpholinosulfonyl (polar, hydrogen-bonding) group in or the 4-hydroxyphenyl (hydrogen-donating) group in .
Physicochemical and Spectral Properties
  • Melting Points : The target compound’s melting point is unreported, but analogs with similar substituents (e.g., ) exhibit high melting points (213–226°C), suggesting crystalline stability.
  • Spectroscopic Data :
    • IR : Expected C=O stretches (~1700 cm⁻¹ for ester and amide) and NH stretches (~3300 cm⁻¹), aligning with data in .
    • NMR : The 3,4,5-triethoxy group would produce distinct signals: three ethoxy singlets (δ 1.2–1.4 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂) and aromatic protons (δ 6.8–7.5 ppm) .

Biological Activity

Methyl 3-(3,4,5-triethoxybenzamido)benzo[b]thiophene-2-carboxylate is a compound belonging to the benzothiophene class, which has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiophene core, which is known for its structural versatility. The presence of the triethoxybenzamido group enhances its solubility and reactivity, potentially influencing its biological interactions. The molecular formula can be represented as C20H25N1O5SC_{20}H_{25}N_{1}O_{5}S.

Biological Activities

Benzothiophene derivatives, including this compound, have been studied for various biological activities:

  • Anticancer Activity : Research indicates that benzothiophene compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives inhibit cell proliferation in breast and lung cancer models through apoptosis induction and cell cycle arrest mechanisms .
  • Anti-inflammatory Effects : Compounds in this class have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines and pathways such as NF-kB. This makes them potential candidates for treating inflammatory diseases .
  • Antimicrobial Properties : Benzothiophene derivatives have shown activity against a range of pathogens. For example, some compounds displayed effective antibacterial properties against Staphylococcus aureus with minimum inhibitory concentrations (MICs) indicating their potential use in treating bacterial infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many benzothiophene derivatives act by inhibiting key enzymes involved in disease processes. For instance, they may inhibit cholinesterases (AChE and BChE), which are relevant in neurodegenerative diseases like Alzheimer's .
  • Receptor Modulation : These compounds can interact with various receptors in the body, modulating their activity and leading to therapeutic effects. This includes interactions with G-protein coupled receptors (GPCRs) that play roles in inflammation and pain signaling .

Case Study 1: Anticancer Activity

In a study involving a series of benzothiophene derivatives, this compound was tested against the MCF-7 breast cancer cell line. Results indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase-3 activity.

Case Study 2: Anti-inflammatory Effects

Another study evaluated the anti-inflammatory effects of this compound using an LPS-induced inflammation model in mice. Administration of this compound resulted in a marked decrease in TNF-alpha and IL-6 levels compared to control groups.

Summary Table of Biological Activities

Biological ActivityMechanismReference
AnticancerApoptosis induction
Anti-inflammatoryCytokine inhibition
AntimicrobialBacterial inhibition

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing benzo[b]thiophene-2-carboxylate derivatives with substituted benzamido groups?

  • Methodology : The synthesis typically involves sequential functionalization of the benzo[b]thiophene core. For example:

  • Step 1 : Diazotization of methyl 3-aminobenzo[b]thiophene-2-carboxylate followed by sulfonation or chlorosulfonation to introduce reactive intermediates .
  • Step 2 : Coupling with substituted amines (e.g., 3,4,5-triethoxybenzamide) using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF or DCM under reflux .
  • Purification : Reverse-phase HPLC with methanol/water gradients or flash chromatography (ethyl acetate/petroleum ether) is commonly employed .

Q. How are spectroscopic techniques (NMR, IR) used to confirm the structure of benzo[b]thiophene derivatives?

  • 1H NMR : Key signals include:

  • Ester group : Methyl protons at δ ~3.8–3.9 ppm (singlet).
  • Aromatic protons : Multiplets in δ 6.5–8.5 ppm, with splitting patterns reflecting substituent positions .
    • IR : Stretching vibrations for C=O (ester: ~1700 cm⁻¹, amide: ~1650 cm⁻¹) and C-O (ether: ~1250 cm⁻¹) confirm functional groups .

Q. What purification methods are optimal for isolating polar benzo[b]thiophene derivatives?

  • Reverse-phase HPLC : Effective for polar analogs (e.g., carboxylic acid intermediates), using gradients like 30% → 100% methanol in water .
  • Crystallization : Methanol or ethanol recrystallization yields high-purity solids, with melting points validated against literature (e.g., 190–220°C for similar derivatives) .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature) influence coupling efficiency in amide bond formation?

  • Solvent choice : Polar aprotic solvents (DMF, DCM) enhance solubility of aromatic amines and carboxylates. DMF at 60°C accelerates EDC-mediated coupling but may require anhydrous conditions to avoid hydrolysis .
  • Catalysts : DMAP (4-dimethylaminopyridine) improves yields in DCC-mediated esterification by activating carboxyl groups .

Q. What strategies address low yields in the diazotization step of benzo[b]thiophene intermediates?

  • Temperature control : Maintaining −10°C during diazotization prevents decomposition of the diazonium salt .
  • In situ trapping : Immediate use of intermediates (e.g., chlorosulfonyl derivatives) in subsequent reactions avoids stability issues .

Q. How does the electronic nature of substituents (e.g., triethoxy vs. trimethoxy) impact biological activity?

  • Case study : Trimethoxy-substituted analogs (e.g., methyl 3-[(3,4,5-trimethoxyphenyl)amino]thiophene-2-carboxylate) show enhanced tubulin inhibition due to improved hydrophobic interactions and π-stacking .
  • Triethoxy groups : Increased steric bulk may reduce binding affinity but improve metabolic stability. Comparative SAR studies using SPR or enzyme assays are recommended .

Q. What analytical approaches resolve contradictions in spectral data for structurally similar derivatives?

  • HSQC/HMBC NMR : Assigns ambiguous 13C signals by correlating proton-carbon couplings, distinguishing between regioisomers (e.g., 4- vs. 5-substituted thiophenes) .
  • X-ray crystallography : Definitive structural confirmation, as demonstrated for ethyl 2-benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate .

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